

A Technical Guide to the Discovery and History of Cyanoacrylate Adhesives

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Compound of Interest

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Abstract

Cyanoacrylate adhesives, commonly known as "super glues," represent a significant class of materials with a rich history rooted in serendipitous discovery and subsequent scientific innovation. Initially dismissed as an overly sticky nuisance, their unique property of rapid, moisture-initiated polymerization has led to their widespread use in diverse fields, from industrial assembly to life-saving medical applications. This guide provides a comprehensive technical overview of the discovery, chemical principles, and historical development of cyanoacrylate adhesives. It delves into the core chemistry of the monomers, the mechanism of anionic polymerization, the evolution of formulations for both industrial and medical purposes, and the scientific journey from a laboratory curiosity to an indispensable tool in science and technology.

Introduction: The Serendipitous Discovery of a "Super Glue"

The story of cyanoacrylate adhesives begins not with a dedicated search for a powerful bonding agent, but as an accidental footnote in military research during World War II. In 1942, Dr. Harry Coover, a chemist at Eastman Kodak, was investigating acrylic resins for the development of clear plastic gun sights.^{[1][2][3]} During this research, his team synthesized cyanoacrylates and found them to be unworkably sticky, adhering to virtually every surface they

touched.^{[1][2][4]} Deemed a failure for their intended application, these materials were promptly set aside.^{[1][3]}

The unique adhesive properties of cyanoacrylates were rediscovered nine years later, in 1951, again by accident.^{[1][3]} Coover, now supervising a team at an Eastman Kodak chemical plant, was researching heat-resistant polymers for jet canopies.^{[2][5]} A member of his team, Fred Joyner, was characterizing a series of cyanoacrylate monomers and, in the process, firmly bonded a pair of expensive refractometer prisms.^{[1][3]} This time, however, the incredible adhesive strength was not dismissed. Coover recognized the immense commercial potential of a substance that could create strong bonds almost instantly without the need for heat or pressure.^{[2][5]} This marked the true beginning of the cyanoacrylate adhesive revolution. The first commercial product, initially named "Eastman #910," was launched in 1958 and would later become famously known as "Super Glue."^{[1][3][6]}

Chapter 1: The Chemistry of Cyanoacrylates

Monomer Synthesis and Chemical Structure

Cyanoacrylate monomers are esters of 2-cyanoacrylic acid. The general structure consists of a vinyl group double-bonded to two electron-withdrawing groups: a nitrile ($-\text{C}\equiv\text{N}$) and a carbonyl ($-\text{C}=\text{O}$) from the ester group. It is this unique electronic arrangement that confers the monomer's high reactivity.

The most common method for synthesizing cyanoacrylate monomers is through a Knoevenagel condensation of a cyanoacetate with formaldehyde. This reaction is typically followed by a depolymerization of the resulting polymer to yield the purified monomer.

Different alkyl esters of cyanoacrylic acid have been synthesized, each offering a unique set of properties. The nature of the alkyl group (R) significantly influences the adhesive's curing speed, bond strength, flexibility, and biocompatibility.

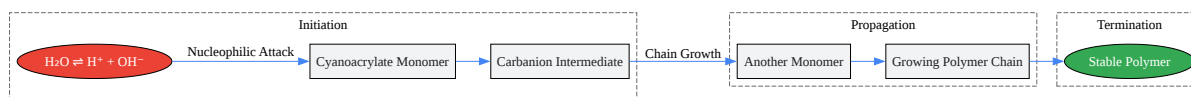
Monomer	Alkyl Group (R)	Key Properties	Primary Applications
Methyl-2-cyanoacrylate	-CH ₃	High strength, fast cure, can be brittle.	Industrial, household
Ethyl-2-cyanoacrylate	-CH ₂ CH ₃	Most common "super glue," good balance of properties.	Industrial, household, hobby
n-Butyl-cyanoacrylate	-(CH ₂) ₃ CH ₃	More flexible, lower strength, less toxic.	Medical (tissue adhesive)
2-Octyl-cyanoacrylate	-CH ₂ (CH ₂) ₅ CH ₂ CH ₃	High flexibility, biocompatible, low odor.	Medical (topical wound closure)

The Anionic Polymerization Mechanism

The remarkable adhesive properties of cyanoacrylates stem from their ability to undergo rapid anionic polymerization at room temperature. The presence of weak bases, such as the trace amounts of moisture typically found on surfaces, is sufficient to initiate the reaction.^{[2][5]}

The polymerization process can be summarized in the following steps:

- **Initiation:** A nucleophile, typically a hydroxide ion (OH⁻) from water, attacks the electron-deficient β-carbon of the cyanoacrylate monomer, forming a carbanion.
- **Propagation:** The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long polymer chains.
- **Termination:** The polymerization reaction is eventually terminated, often by reaction with acidic impurities or by chain transfer to a monomer.



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Caption: Anionic polymerization of cyanoacrylate initiated by water.

Factors Influencing Curing Speed and Bond Strength

The performance of cyanoacrylate adhesives is highly dependent on several factors:

- **Substrate:** The nature of the surfaces being bonded plays a crucial role. Porous and slightly alkaline surfaces, such as wood and leather, tend to promote faster curing. Conversely, acidic surfaces can inhibit polymerization.
- **Moisture:** As the primary initiator, the amount of moisture on the substrate and in the atmosphere is critical. Higher humidity generally leads to faster curing times.
- **Temperature:** Increased temperatures accelerate the rate of polymerization.
- **Bond Line Thickness:** Cyanoacrylates perform best with very thin bond lines. Gaps larger than 0.5 mm can lead to incomplete curing and weaker bonds.
- **Accelerators:** For applications requiring extremely fast curing or for bonding acidic surfaces, chemical accelerators (typically amine-based) can be used.

Chapter 2: From Laboratory Curiosity to Industrial Workhorse

Early Commercialization and "Eastman #910"

Following the recognition of its commercial potential, Eastman Kodak began marketing the first cyanoacrylate adhesive in 1958 under the trade name "Eastman #910".^{[6][7]} The "910" was

rumored to have come from the fact that it was the 910th formulation tried. The product was initially sold in small, single-use applicators and quickly gained popularity for its ability to bond a wide variety of materials with incredible strength. Coover himself famously demonstrated the strength of the adhesive on the television show "I've Got a Secret" by lifting the host, Garry Moore, off the ground with a single drop of the glue.[5]

Evolution of Formulations

The initial cyanoacrylate formulations, while strong, were often brittle and had poor resistance to peel forces and impact. Over the years, significant research and development efforts have led to a wide range of improved formulations with tailored properties:

Formulation Type	Key Additives	Improved Properties	Typical Applications
Toughened	Rubber or other elastomers	Increased impact and peel strength.	Bonding parts subject to vibration or shock.
Flexible	Plasticizers	Increased flexibility and elongation.	Bonding flexible substrates like rubber or leather.
Low Odor/Low Bloom	Higher molecular weight monomers (e.g., methoxyethyl)	Reduced volatility, minimizing odor and white residue ("blooming").	Cosmetic applications, bonding in enclosed spaces.
Surface Insensitive	Acidic stabilizers	Improved bonding to acidic or inactive surfaces.	Bonding plastics, elastomers, and plated metals.
High Temperature	Cross-linking agents	Enhanced thermal resistance.	Automotive and electronics assembly.

Chapter 3: The Medical Revolution: Cyanoacrylates in Healthcare

Biocompatibility and Tissue Adhesion

The potential for using cyanoacrylates in medicine was recognized early on. Coover himself noted their ability to act as a tissue adhesive.[6] During the Vietnam War, cyanoacrylate sprays were used by medics to control bleeding in wounded soldiers, demonstrating their life-saving potential.[8][9][10] However, the early methyl and ethyl esters were found to cause skin irritation and were not approved for civilian medical use.[10][11]

The breakthrough in medical applications came with the development of longer-chain cyanoacrylate esters, specifically n-butyl-cyanoacrylate and 2-octyl-cyanoacrylate.[12] These formulations proved to be much more biocompatible, with reduced tissue toxicity and a more flexible bond upon polymerization.

Surgical Adhesives and Wound Closure

In 1998, the FDA approved 2-octyl-cyanoacrylate for use as a topical wound closure adhesive, marketed under trade names like Dermabond.[10] This represented a significant advancement in wound care, offering several advantages over traditional sutures and staples:

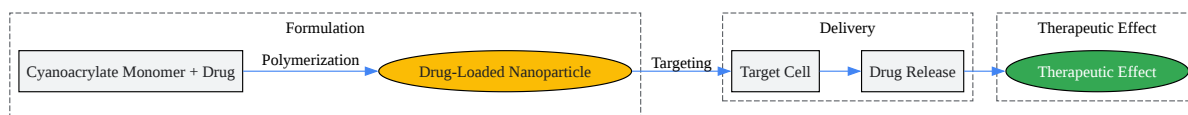
- **Rapid Application:** Wounds can be closed in a fraction of the time.
- **Reduced Pain and Scarring:** Eliminates the need for painful stitches and reduces the risk of keloid formation.
- **Antimicrobial Barrier:** The polymerized adhesive forms a protective barrier against infection.
- **Patient Comfort:** Allows for showering and bathing without compromising the wound closure.

Drug Delivery and Other Biomedical Applications

The unique properties of cyanoacrylates have led to their investigation in a variety of other biomedical applications, including:

- **Embolization Agents:** Used in interventional radiology to block blood flow to tumors or abnormal blood vessels.
- **Sclerosants:** Injected into varicose veins to cause them to close.[11]
- **Drug Delivery Vehicles:** Cyanoacrylate nanoparticles are being explored for the targeted delivery of drugs, offering the potential for controlled release and improved therapeutic

efficacy.



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Caption: Conceptual workflow of cyanoacrylate nanoparticles for drug delivery.

Chapter 4: Experimental Protocols and Characterization

Synthesis of a Simple Cyanoacrylate Monomer (A Representative Protocol)

Objective: To synthesize ethyl-2-cyanoacrylate via a Knoevenagel condensation followed by depolymerization.

Materials:

- Ethyl cyanoacetate
- Paraformaldehyde
- Piperidine (catalyst)
- Toluene (solvent)
- Phosphorus pentoxide (P_2O_5)
- Hydroquinone (stabilizer)
- Distillation apparatus

Procedure:

- **Condensation:** In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine ethyl cyanoacetate, paraformaldehyde, and a catalytic amount of piperidine in toluene.
- Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
- **Polymerization:** Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude polymer.
- **Depolymerization:** Add phosphorus pentoxide and hydroquinone to the crude polymer.
- Heat the mixture under high vacuum. The ethyl-2-cyanoacrylate monomer will depolymerize and distill over.
- **Purification:** Collect the distilled monomer, which should be stored with a stabilizer (e.g., hydroquinone) to prevent premature polymerization.

Safety Note: Cyanoacrylate monomers are lachrymators and can bond skin and other tissues instantly. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Standard Test Methods for Adhesive Performance (ASTM)

The performance of cyanoacrylate adhesives is characterized using a variety of standardized test methods, primarily those developed by ASTM International.

ASTM Standard	Property Measured	Brief Description
ASTM D1002	Lap Shear Strength	Measures the shear strength of an adhesive bond between two rigid substrates.
ASTM D2095	Tensile Strength	Determines the tensile strength of an adhesive bond.
ASTM D3165	Peel Resistance	Measures the resistance of an adhesive bond to peeling forces.
ASTM F2255	Strength Properties of Tissue Adhesives	Characterizes the strength of tissue adhesives in a lap shear configuration.

Conclusion: The Future of Cyanoacrylate Adhesives

From an accidental discovery to a ubiquitous household product and a sophisticated medical device, the journey of cyanoacrylate adhesives is a testament to the power of scientific curiosity and innovation. The future of cyanoacrylates likely lies in the development of even more specialized formulations with enhanced properties. Research into bio-inspired and sustainable cyanoacrylate adhesives is ongoing, with the potential to create novel materials for advanced applications in electronics, aerospace, and regenerative medicine. The simple, yet powerful, chemistry of cyanoacrylates ensures that they will remain a subject of scientific interest and a valuable tool for years to come.

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